2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of tyrosine, one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) on the benzene ring, which are attached to the third and fourth positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Hydroxylation and Methoxylation: Starting from phenylalanine, the amino acid can be hydroxylated to produce tyrosine, followed by methoxylation to introduce the methoxy group at the appropriate position.
Biosynthesis: In biological systems, the compound can be produced through enzymatic pathways involving tyrosine hydroxylase and phenylalanine hydroxylase enzymes.
Industrial Production Methods: In an industrial setting, the compound can be produced through chemical synthesis involving the following steps:
Friedel-Crafts Alkylation: The benzene ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Hydroxylation and Methoxylation: The alkylated product undergoes hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents such as bromine (Br₂) and iodine (I₂).
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can participate in signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
3-Methoxytyrosine
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
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Properties
IUPAC Name |
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGVVCBJDUZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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